

An In-depth Technical Guide to the Chemical Properties of Copper 8-Hydroxyquinolinate

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Compound of Interest

Compound Name: Oxine-copper

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Abstract

Copper 8-hydroxyquinolinate, a coordination complex with the formula $\text{Cu}(\text{C}_9\text{H}_6\text{NO})_2$, is a compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical properties, including its synthesis, structure, solubility, stability, and spectroscopic signature. Detailed experimental protocols for its preparation and characterization are provided to facilitate reproducible research. Furthermore, this guide elucidates the compound's mechanism of action as a copper ionophore, leading to the generation of reactive oxygen species (ROS), induction of endoplasmic reticulum (ER) stress, and subsequent paraptotic cell death, a non-apoptotic form of programmed cell death. This information is critical for professionals engaged in the development of novel therapeutics, particularly in the fields of oncology and antimicrobial research.

Core Chemical and Physical Properties

Copper 8-hydroxyquinolinate is a greenish-yellow crystalline powder.^[1] It is generally stable under normal conditions but may decompose at high temperatures.^[2]

Property	Value	Reference
Molecular Formula	$C_{18}H_{12}CuN_2O_2$	[3]
Molecular Weight	351.85 g/mol	[4]
Appearance	Dark green to dark red to black powder/crystal	[4]
Melting Point	Decomposes at high temperatures	[2]
Topological Polar Surface Area	66.2 Å ²	

Solubility Profile

Copper 8-hydroxyquinolinate is notable for its low solubility in water and most common organic solvents.[2] This property can present challenges in formulation and biological assays. The compound is soluble in dimethyl sulfoxide (DMSO).[5][6] While precise quantitative data is limited, its solubility in DMSO facilitates its use in in vitro studies.

Solvent	Solubility	Reference
Water	Insoluble	[2]
Most Organic Solvents	Insoluble	[2]
Dimethyl Sulfoxide (DMSO)	Soluble	[5][6]

Synthesis and Purification

The synthesis of copper 8-hydroxyquinolinate is typically achieved through the reaction of a copper(II) salt with 8-hydroxyquinoline in a suitable solvent. The product precipitates from the reaction mixture and can be collected by filtration.

Experimental Protocol: Synthesis of Copper 8-Hydroxyquinolinate

Materials:

- Copper(II) chloride (CuCl_2) or Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- 8-Hydroxyquinoline
- Ethanol
- Water
- Sodium hydroxide (NaOH) solution (1 M)

Procedure:

- Prepare a solution of 8-hydroxyquinoline (0.2 mol/L) in an 80:20 (v/v) ethanol:water mixture.
[7]
- Prepare an aqueous solution of a copper(II) salt (e.g., CuCl_2) at a concentration of 0.1 mol/L.
[7]
- In a beaker, mix 30 mL of the copper(II) salt solution with 30 mL of the 8-hydroxyquinoline solution while stirring on a magnetic stirrer.[7]
- Adjust the pH of the mixture to approximately 5.6 using a 1 M sodium hydroxide solution.[7]
- Continue stirring the mixture for 30 minutes. A greenish-yellow precipitate of copper 8-hydroxyquinolinate will form.
- Allow the mixture to stand for several hours, or overnight, to ensure complete precipitation.
- Collect the precipitate by filtration using a Buchner funnel and filter paper.
- Wash the precipitate with distilled water and then with a small amount of ethanol to remove any unreacted starting materials.
- Dry the purified copper 8-hydroxyquinolinate in a desiccator or a vacuum oven at a low temperature.

Structural Characterization

The crystal structure of anhydrous copper 8-hydroxyquinolinate reveals a coordination complex where the copper(II) ion is chelated by two 8-hydroxyquinolinate ligands. Each ligand binds to the copper center through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. The geometry around the copper ion is typically described as square planar.[8]

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of copper 8-hydroxyquinolinate.

UV-Visible Spectroscopy

The UV-Vis spectrum of copper 8-hydroxyquinolinate in DMSO exhibits characteristic absorption bands. These bands are attributed to $\pi-\pi^*$ transitions within the 8-hydroxyquinoline ligand and metal-to-ligand charge transfer (MLCT) transitions.

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ , $\text{M}^{-1}\text{cm}^{-1}$)	Reference
DMSO	~270, ~293 (shoulder), ~418	38607, shoulder, 2410	[9]
Chloroform	~271, ~309 (shoulder), ~412	41828, shoulder, 5199	[9]
Methanol	~310, ~370	-	[10]

Experimental Protocol: UV-Visible Spectroscopic Analysis

Materials:

- Copper 8-hydroxyquinolinate
- Dimethyl sulfoxide (DMSO), spectroscopic grade
- UV-Vis spectrophotometer
- Quartz cuvettes

Procedure:

- Prepare a stock solution of copper 8-hydroxyquinolinate in DMSO of a known concentration (e.g., 1 mM).
- From the stock solution, prepare a series of dilutions in DMSO to obtain concentrations within the linear range of the spectrophotometer.
- Record the UV-Vis absorption spectrum of each solution from approximately 200 to 800 nm, using DMSO as the blank.
- Identify the wavelengths of maximum absorbance (λ_{max}).
- Use the Beer-Lambert law ($A = \epsilon cl$) to calculate the molar absorptivity (ϵ) at each λ_{max} , where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Infrared (IR) Spectroscopy

The IR spectrum of copper 8-hydroxyquinolinate provides information about the coordination of the 8-hydroxyquinoline ligand to the copper ion. Key spectral changes upon complexation include the disappearance of the broad O-H stretching vibration of the free ligand and shifts in the C=N and C-O stretching frequencies.

Wavenumber (cm ⁻¹)	Assignment	Reference
~1500-1600	C=C and C=N stretching vibrations of the quinoline ring	[11]
~1384	Aromatic amine C-N stretching	[11]
~1100-1280	C-O stretching	[11]
~505	Cu-O stretching	[11]
~428	Cu-N stretching	[11]

Experimental Protocol: Infrared (IR) Spectroscopic Analysis

Materials:

- Copper 8-hydroxyquinolinate
- Potassium bromide (KBr), IR grade
- FTIR spectrometer
- Agate mortar and pestle
- Pellet press

Procedure:

- Thoroughly grind a small amount (1-2 mg) of copper 8-hydroxyquinolinate with approximately 100-200 mg of dry KBr in an agate mortar and pestle.
- Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Record the IR spectrum, typically in the range of 4000 to 400 cm^{-1} .
- Identify the characteristic absorption bands and compare them to the spectrum of the free 8-hydroxyquinoline ligand to confirm coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of the copper(II) ion, obtaining well-resolved ^1H and ^{13}C NMR spectra of copper 8-hydroxyquinolinate is challenging. The paramagnetic center causes significant line broadening, often rendering the spectra uninformative. For reference, the NMR data for the free 8-hydroxyquinoline ligand is provided.

^1H NMR of 8-Hydroxyquinoline (CDCl_3 , 300 MHz): δ 8.78 (dd, $J=4.1, 1.6$ Hz, 1H), 8.15 (dd, $J=8.3, 1.6$ Hz, 1H), 7.45 (m, 2H), 7.33 (dd, $J=8.3, 1.2$ Hz, 1H), 7.19 (d, $J=7.6$ Hz, 1H).

Stability

The stability of the copper 8-hydroxyquinolinate complex in solution is a critical parameter for its biological applications. The stability is quantified by the formation constants ($\log K$) or the overall stability constants ($\log \beta$). These constants are typically determined by potentiometric titration.

Constant	Value	Conditions	Reference
$\log K_1$	10.07 ± 0.21	293 K, $I = 0.01$	[12]
$\log \beta_2 (K_1 \cdot K_2)$	20.92 ± 0.29	293 K, $I = 0.01$	[12]
$\log \beta_1$	14.39 ± 0.20	(for CuHOx^{2+}) 293 K, $I = 0.01$	[12]
$\log \beta_2$	25.25 ± 0.16	(for $\text{Cu}(\text{HOx})_2^{2+}$) 293 K, $I = 0.01$	[12]

Electrochemical Properties

Cyclic voltammetry is a useful technique to study the redox behavior of copper 8-hydroxyquinolinate. The complex can undergo redox reactions centered at the copper ion ($\text{Cu(II)}/\text{Cu(I)}$ couple).

Experimental Protocol: Cyclic Voltammetry

Materials:

- Copper 8-hydroxyquinolinate
- Anhydrous, non-aqueous solvent (e.g., acetonitrile or DMSO)
- Supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP)
- Three-electrode electrochemical cell:
 - Working electrode (e.g., glassy carbon or platinum)

- Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)
- Counter electrode (e.g., platinum wire)
- Potentiostat

Procedure:

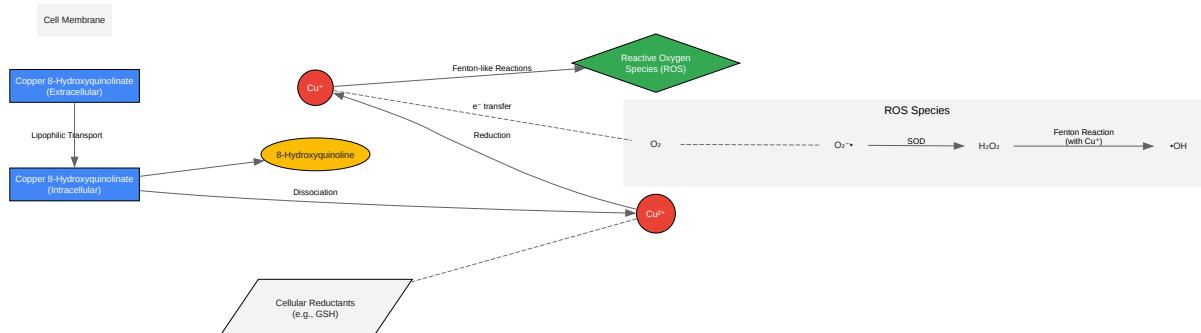
- Prepare a solution of copper 8-hydroxyquinolinate (e.g., 1 mM) in the chosen solvent containing the supporting electrolyte.
- Assemble the three-electrode cell with the prepared solution. Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
- Connect the electrodes to the potentiostat.
- Set the parameters for the cyclic voltammetry experiment, including the initial potential, switching potential, and scan rate (e.g., 100 mV/s). The potential range should be chosen to encompass the expected redox events of the copper complex.
- Initiate the scan and record the resulting voltammogram (current vs. potential).
- Analyze the voltammogram to determine the peak potentials (E_{pa} and E_{pc}) and peak currents (i_{pa} and i_{pc}) for the redox processes.

Mechanism of Action in a Biological Context

The biological activity of copper 8-hydroxyquinolinate, particularly its anticancer and antimicrobial effects, is largely attributed to its function as a copper ionophore.

Copper Ionophore Activity and ROS Generation

Copper 8-hydroxyquinolinate, being a lipophilic complex, can readily cross cell membranes. Once inside the cell, it can dissociate, releasing copper ions and increasing the intracellular copper concentration. This disruption of copper homeostasis can lead to a cascade of events, including the generation of reactive oxygen species (ROS) through Fenton-like reactions.

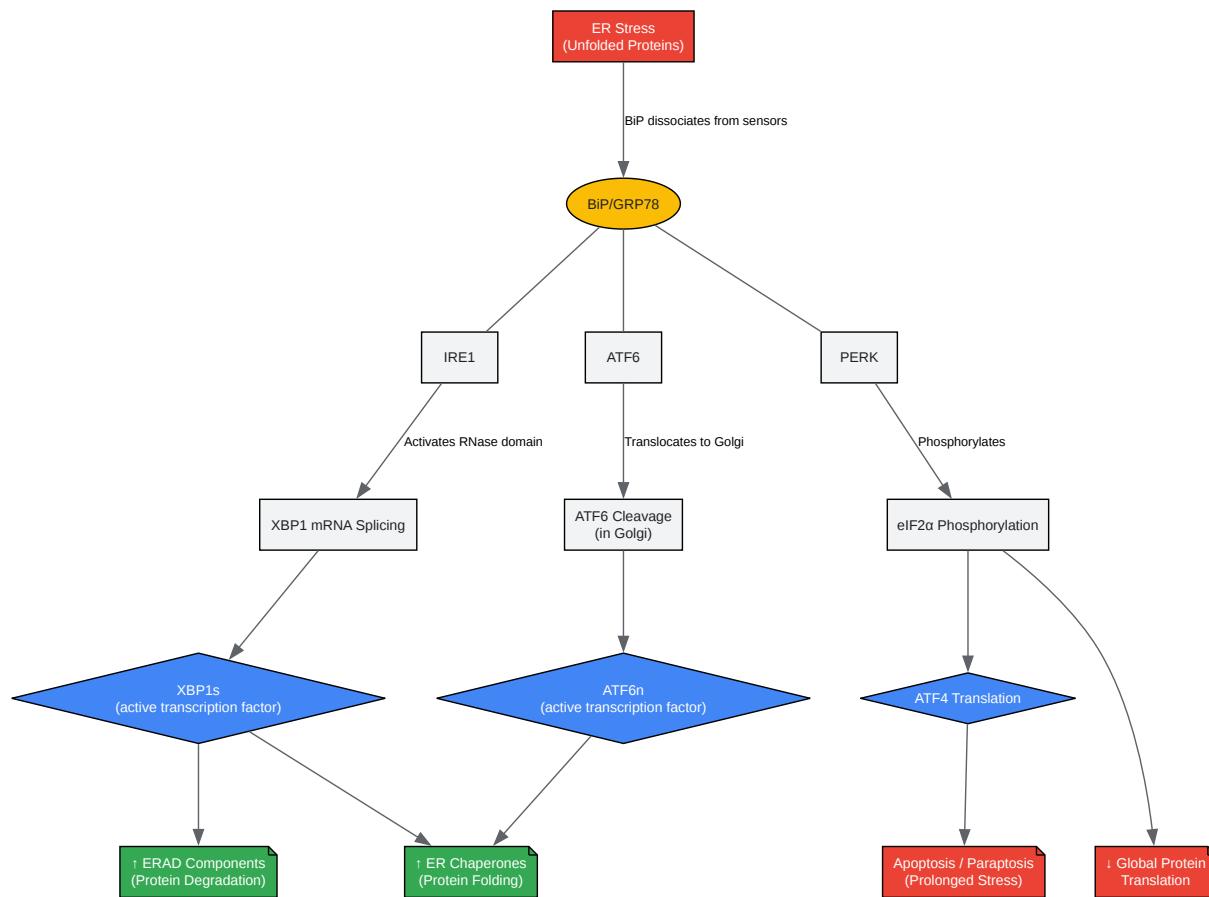


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Caption: Copper 8-hydroxyquinolinate acts as a copper ionophore, leading to intracellular ROS generation.

Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

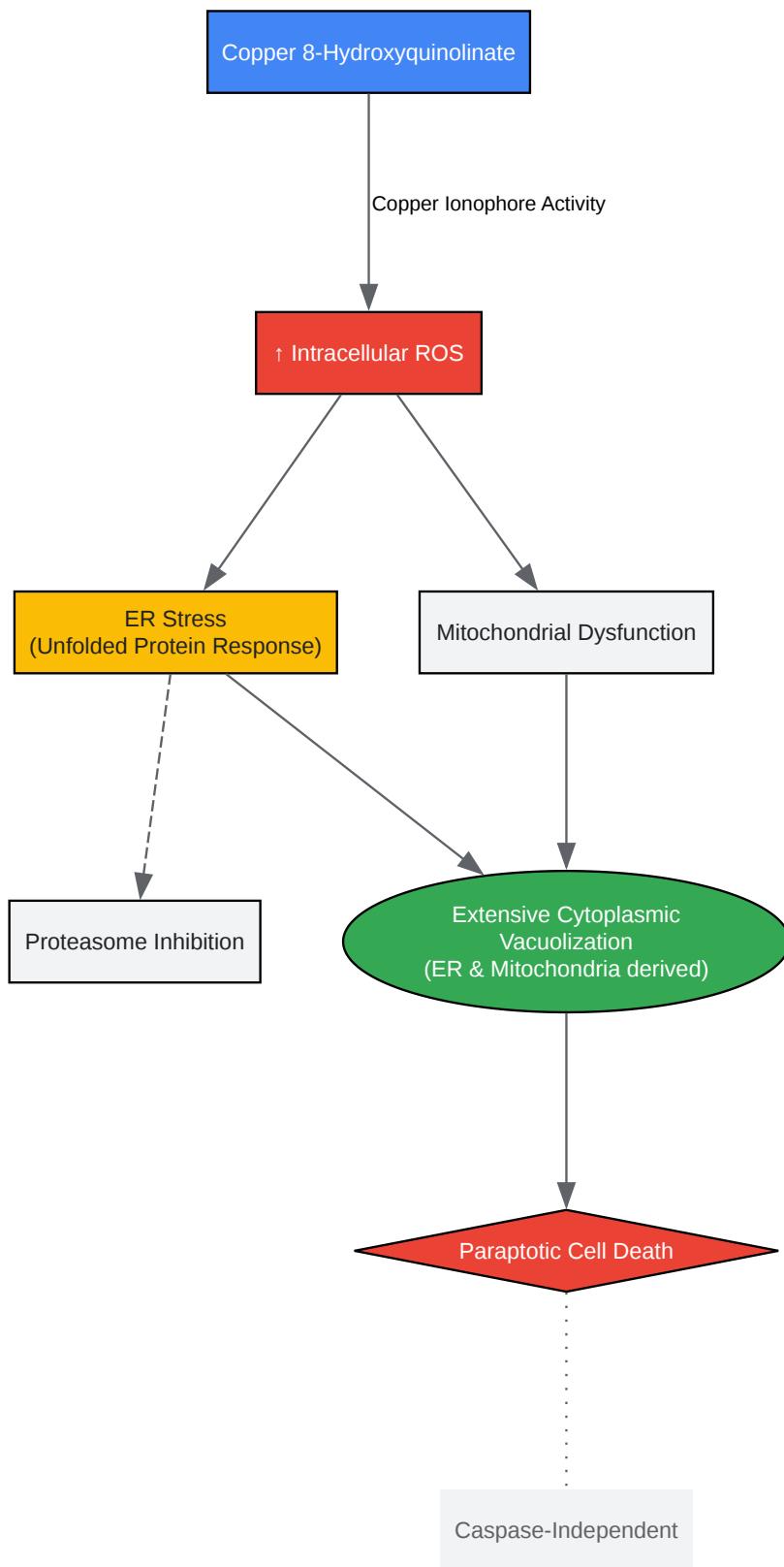
The accumulation of ROS can cause oxidative stress, leading to damage of cellular components, including proteins. Misfolded and unfolded proteins can accumulate in the endoplasmic reticulum, triggering ER stress. In response to ER stress, the cell activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. The UPR is mediated by three main sensor proteins: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).

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Caption: The Unfolded Protein Response (UPR) is activated in response to ER stress.

Induction of Paraptosis

If ER stress is severe and prolonged, the UPR can switch from a pro-survival to a pro-death signal. In the case of copper 8-hydroxyquinolinate-induced cytotoxicity, this often manifests as paraptosis, a form of programmed cell death characterized by extensive cytoplasmic vacuolization originating from the ER and mitochondria, without the typical morphological features of apoptosis (e.g., chromatin condensation and formation of apoptotic bodies).[\[13\]](#)[\[14\]](#) This process is often caspase-independent.[\[14\]](#)

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